Comeib
CAS No.: 106447-61-4
Cat. No.: VC0006959
Molecular Formula: C17H15N5O2
Molecular Weight: 321.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106447-61-4 |
---|---|
Molecular Formula | C17H15N5O2 |
Molecular Weight | 321.33 g/mol |
IUPAC Name | 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
Standard InChI | InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3 |
Standard InChI Key | YZIWCURGXWGKPE-UHFFFAOYSA-N |
SMILES | CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5 |
Canonical SMILES | CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5 |
Biological Activity and Applications
Comeib's biological activity is attributed to its ability to interact with biological systems at the molecular level, influencing cellular processes and signaling pathways. It can affect enzyme activities and receptor interactions, impacting physiological responses. These properties make Comeib a compound of interest for both pharmaceutical and agricultural applications.
Synthesis Methods
The synthesis of Comeib can be achieved through several methods, though specific details are not readily available in reliable sources. Generally, the choice of synthesis method depends on the desired purity and yield of the final product.
Comparison with Similar Compounds
While Comeib shares similarities with compounds like Cumene and Icaridin in terms of organic chemistry applications, its unique combination of functional groups sets it apart. Cumene is primarily used in industrial settings, and Icaridin is known for its insect repellent properties. Comeib's versatility allows it to be explored in both pharmaceutical and agricultural contexts.
Data Table: Comparison of Comeib with Similar Compounds
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Comeib | Not Specified | Antimicrobial, antifungal, anti-inflammatory properties |
Cumene | C9H12 | Aromatic hydrocarbon used in industrial applications |
Icaridin | C12H23NO3 | Cyclic amine known for insect repellent properties |
Benzyl Alcohol | C7H8O | Common solvent with antiseptic properties |
Future Directions
Further research into Comeib's chemical structure, synthesis methods, and biological interactions is necessary to unlock its full potential. Collaboration with reputable scientific institutions and publication in peer-reviewed journals will be essential for advancing our understanding of this compound.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume